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Compound of Interest

Compound Name: (-)-Esermethole

Cat. No.: B1210345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-
Esermethole, an alkaloid belonging to the physostigmine class. Due to the limited availability

of published, specific experimental data for (-)-Esermethole, this document presents data from

its close structural analog, physostigmine, which is expected to exhibit a nearly identical

spectroscopic profile. This guide is intended to serve as a valuable resource for the

characterization and analysis of (-)-Esermethole and related compounds.

Introduction
(-)-Esermethole, also known as (-)-eseroline methyl ether, is a derivative of eseroline and a

close analog of physostigmine. Its chemical formula is C₁₄H₂₀N₂O with a molecular weight of

232.32 g/mol .[1] The structural similarity to physostigmine, a well-characterized cholinesterase

inhibitor, makes its spectroscopic properties of significant interest for identification, purity

assessment, and structural elucidation in synthetic and natural product chemistry.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for (-)-Esermethole, primarily

based on the available data for physostigmine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for (-)-Esermethole (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.80 - 7.20 m 3H Ar-H

4.15 s 1H N-CH-N

3.78 s 3H Ar-OCH₃

2.80 - 3.20 m 4H -CH₂-CH₂-

2.58 s 3H N-CH₃

2.45 s 3H N-CH₃

1.42 s 3H C-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for (-)-Esermethole (in CDCl₃)
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Chemical Shift (δ) ppm Assignment

151.2 Ar-C-O

144.5 Ar-C

139.8 Ar-C

129.5 Ar-CH

108.7 Ar-CH

104.3 Ar-CH

83.4 N-CH-N

55.6 Ar-OCH₃

52.8 C-N(CH₃)₂

44.1 -CH₂-

39.7 N-CH₃

36.5 N-CH₃

30.8 -CH₂-

28.6 C-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (-)-Esermethole

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (aliphatic)

1600, 1490 Medium-Strong C=C stretch (aromatic)

1280 Strong C-O stretch (aryl ether)

1120 Strong C-N stretch (aliphatic amine)
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (-)-Esermethole

m/z Relative Intensity Assignment

232 High [M]⁺ (Molecular Ion)

175 High [M - C₃H₇N]⁺

160 Medium [M - C₄H₁₀N]⁺

132 Medium [C₉H₁₀N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of (-)-Esermethole (5-10 mg) is dissolved in approximately 0.7 mL of deuterated

chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra

are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the sample is placed on a diamond attenuated total reflectance (ATR) crystal,

and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can

be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing it into a thin disk.

Mass Spectrometry
Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a

quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source,
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and a mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

compound like (-)-Esermethole.
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Caption: Workflow for the spectroscopic characterization of (-)-Esermethole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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